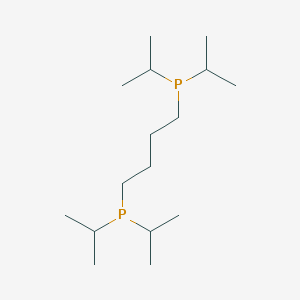
1,4-Bis(DI-I-propylphosphino)butane
概要
説明
1,4-Bis(DI-I-propylphosphino)butane is an organophosphine compound with the molecular formula C16H36P2 and a molecular weight of 290.405 g/mol . This compound is known for its role as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(DI-I-propylphosphino)butane can be synthesized through the reaction of Phosphine, bis(1-methylethyl)-, lithium salt (1:1) with 1,4-Dichlorobutane . The reaction typically involves the following steps:
- Preparation of the lithium salt of bis(1-methylethyl)phosphine.
- Reaction of the lithium salt with 1,4-Dichlorobutane under controlled conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
1,4-Bis(DI-I-propylphosphino)butane undergoes various types of reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as palladium, platinum, and nickel compounds. Conditions typically involve inert atmospheres and solvents like toluene or THF.
Substitution Reactions: Reagents such as halides or other electrophiles are used under conditions that favor nucleophilic substitution.
Major Products Formed
Coordination Complexes: Formation of metal-phosphine complexes.
Substituted Phosphines: Products where the phosphine groups have been modified or replaced.
科学的研究の応用
1,4-Bis(DI-I-propylphosphino)butane is utilized in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Used in the synthesis of fine chemicals and materials science.
作用機序
The mechanism of action of 1,4-Bis(DI-I-propylphosphino)butane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets are typically transition metal centers, and the pathways involve the formation and stabilization of metal-ligand bonds.
類似化合物との比較
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications in catalysis.
Triphenylphosphine: A widely used monodentate phosphine ligand.
Uniqueness
1,4-Bis(DI-I-propylphosphino)butane is unique due to its specific steric and electronic properties conferred by the DI-I-propyl groups. These properties can influence the reactivity and stability of the metal complexes it forms, making it suitable for specific catalytic applications where other ligands may not perform as effectively.
特性
IUPAC Name |
4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSNESBRSONNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3337712.png)







![N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3337775.png)
